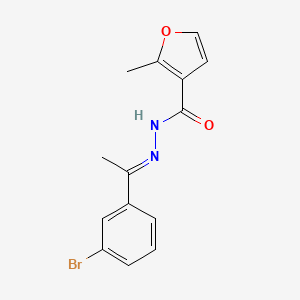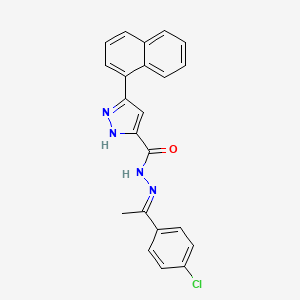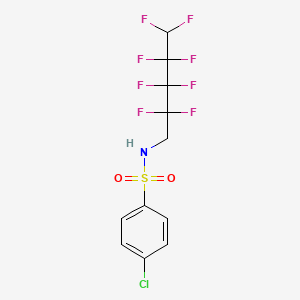![molecular formula C26H22ClNO6S B11992299 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate](/img/structure/B11992299.png)
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-(((4-methylphenyl)sulfonyl)amino)propanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core, a chlorophenyl group, a methyl group, and a sulfonylamino propanoate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-(((4-methylphenyl)sulfonyl)amino)propanoate typically involves multiple steps:
-
Formation of the Chromen-4-one Core: : The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions. This step often requires the use of catalysts such as piperidine or pyridine.
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Methylation: : The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.
-
Sulfonylation and Amination: : The sulfonylamino propanoate moiety can be synthesized by reacting 4-methylbenzenesulfonyl chloride with an appropriate amino acid derivative, followed by coupling with the chromen-4-one intermediate using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, leading to the formation of alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Medicine
Drug Development: The compound’s unique structure and potential biological activities make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, facilitating the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-(((4-methylphenyl)sulfonyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-(((4-methylphenyl)sulfonyl)amino)acetate
- 3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-(((4-methylphenyl)sulfonyl)amino)butanoate
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-(((4-methylphenyl)sulfonyl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonylamino propanoate moiety, in particular, enhances its potential as a versatile intermediate in chemical synthesis and as a candidate for drug development.
Propiedades
Fórmula molecular |
C26H22ClNO6S |
|---|---|
Peso molecular |
512.0 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C26H22ClNO6S/c1-15-4-11-21(12-5-15)35(31,32)28-16(2)26(30)34-20-10-13-22-23(14-20)33-17(3)24(25(22)29)18-6-8-19(27)9-7-18/h4-14,16,28H,1-3H3 |
Clave InChI |
SECWKEWNPJOVGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11992219.png)



![3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide](/img/structure/B11992238.png)







![9-Bromo-5-(3,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992308.png)

